N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide
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Overview
Description
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide is a complex organic compound that features a furan ring, a pyrazine ring, and a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with pathways related to mycobacterium tuberculosis h37ra .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyrazine rings, followed by their coupling through a methyl bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but lacks the furan ring.
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: Contains a thiadiazole ring instead of a sulfonamide group
Uniqueness
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide is unique due to the combination of its furan, pyrazine, and sulfonamide groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,12-8-14-5-2-1-3-6-14)20-13-15-17(19-10-9-18-15)16-7-4-11-23-16/h1-7,9-11,20H,8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQMWTZYWICCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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